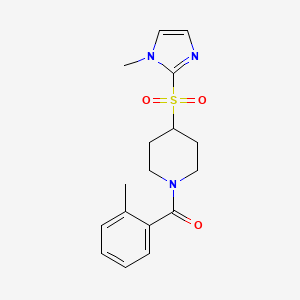

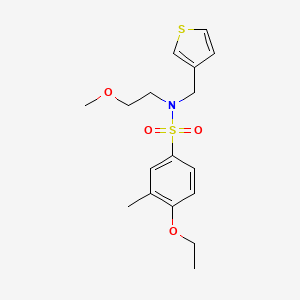

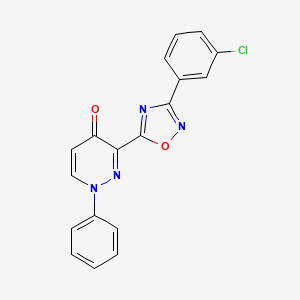

Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include studying its reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Applications De Recherche Scientifique

Catalysis and Organic Synthesis A significant application of Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives is in catalysis and organic synthesis. In one study, these compounds underwent smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This method is noted for its low catalyst loading and fast reaction times, making it an efficient approach for synthesizing complex heterocyclic compounds (B. Reddy et al., 2012).

Medicinal Chemistry In the realm of medicinal chemistry, Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives have been explored for their biological activities. For instance, their protein tyrosine kinase inhibitory activity has been investigated, with several derivatives exhibiting promising activities comparable to or even better than reference compounds. These findings could contribute to the development of new therapeutic agents targeting protein tyrosine kinases, which are crucial in the regulation of cell signaling pathways involved in cancer progression and other diseases (Feilang Zheng et al., 2011).

Materials Science Another application area is materials science, where these compounds' potential in synthesizing novel materials has been explored. For example, furan-2-yl(phenyl)methanone derivatives have been used in the selective hydrogenation of furfural and levulinic acid over specific catalysts, demonstrating high selectivity and efficiency. This research contributes to the development of sustainable processes for producing bio-based chemicals and fuels from renewable resources (Zhi‐Xin Li et al., 2020).

Chemical Synthesis of Heterocyclic Compounds The synthesis of complex heterocyclic compounds is another critical area where Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives have been utilized. These derivatives have been involved in the synthesis of trans-4,5-disubstituted cyclopentenones, demonstrating the versatility of furan derivatives in facilitating diverse chemical transformations. This research underscores the importance of furan derivatives in organic synthesis, offering pathways to a wide array of cyclic compounds with potential applications in various fields (B. Reddy et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

furan-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(14-7-4-11-19-14)17-9-8-15(20-12-10-17)13-5-2-1-3-6-13/h1-7,11,15H,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVUPZKHYCEOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

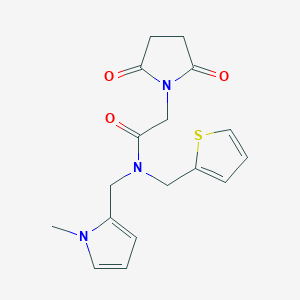

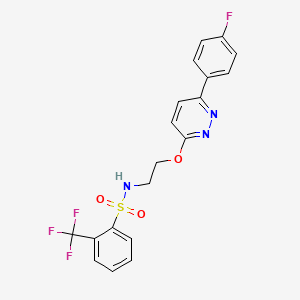

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)

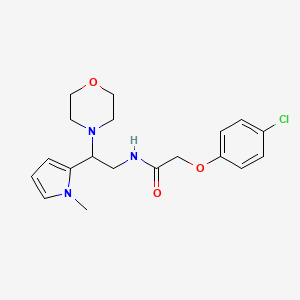

![N-(2-chloro-4-methylphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728521.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2728526.png)

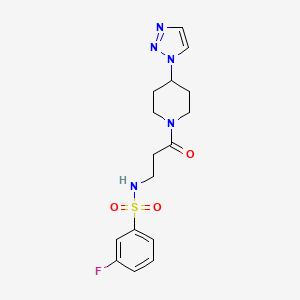

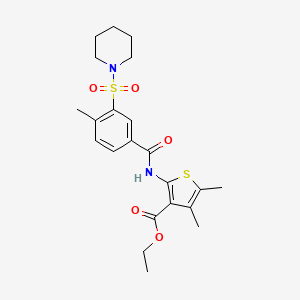

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)